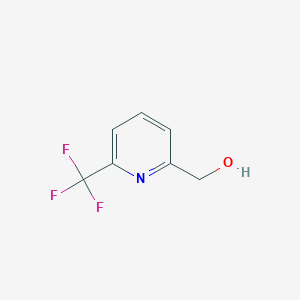

(6-(Trifluoromethyl)pyridin-2-yl)methanol

描述

属性

IUPAC Name |

[6-(trifluoromethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)6-3-1-2-5(4-12)11-6/h1-3,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPSHXVZVLFJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563706 | |

| Record name | [6-(Trifluoromethyl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-53-0 | |

| Record name | [6-(Trifluoromethyl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-(Trifluoromethyl)pyridin-2-yl)methanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (6-(Trifluoromethyl)pyridin-2-yl)methanol, a key building block in medicinal chemistry and drug discovery. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Overview and Chemical Properties

This compound, with CAS Number 131747-53-0, is a heterocyclic organic compound.[1][2] The strategic placement of a trifluoromethyl (-CF3) group on the pyridine ring significantly influences its physicochemical properties, making it a valuable intermediate in the synthesis of complex molecules. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, which are critical attributes for drug candidates.[3][4]

The hydroxymethyl (-CH2OH) group provides a reactive handle for a variety of chemical transformations, further adding to its versatility as a building block in organic synthesis.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 131747-53-0 | [1][2] |

| Molecular Formula | C₇H₆F₃NO | [1] |

| Molecular Weight | 177.12 g/mol | [5] |

| IUPAC Name | This compound | N/A |

| PubChem CID | 14761464 | [1] |

| Appearance | Colorless to Light yellow to Light orange clear liquid | [6] |

| Purity | >98.0% (GC) | [6] |

| XLogP3 | 0.9 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 1 | [5] |

Role in Medicinal Chemistry and Drug Development

Trifluoromethylpyridine (TFMP) derivatives are of significant interest in the pharmaceutical industry.[7] The unique properties conferred by the trifluoromethyl group can lead to improved pharmacokinetic profiles and therapeutic efficacy.[4][8]

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug molecule.

-

Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with intracellular targets.[3][4]

-

Modulation of Basicity: The electron-withdrawing nature of the -CF3 group lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous in avoiding off-target interactions and improving oral bioavailability.

-

Improved Binding Affinity: The -CF3 group can engage in favorable interactions, such as dipole-dipole and multipolar interactions, with protein targets, potentially enhancing binding affinity and selectivity.[4]

The hydroxymethyl group on the pyridine ring serves as a versatile synthetic handle, allowing for the construction of more complex, biologically active molecules.[3] This makes this compound a valuable precursor for creating libraries of compounds for high-throughput screening.

References

- 1. americanelements.com [americanelements.com]

- 2. [6-(Trifluoromethyl)pyridin-2-yl]methanol | [frontierspecialtychemicals.com]

- 3. (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol|CAS 113265-44-4 [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. (5-(Trifluoromethyl)pyridin-2-yl)methanol | C7H6F3NO | CID 3820787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [6-(Trifluoromethyl)pyridin-3-yl]methanol | 386704-04-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jelsciences.com [jelsciences.com]

An In-depth Technical Guide to (6-(Trifluoromethyl)pyridin-2-yl)methanol (CAS 131747-53-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-(Trifluoromethyl)pyridin-2-yl)methanol, bearing the CAS number 131747-53-0, is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered receptor binding affinities. These characteristics make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and known applications, with a focus on its role in drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 131747-53-0 | N/A |

| Chemical Formula | C₇H₆F₃NO | [1] |

| Molecular Weight | 177.12 g/mol | [1] |

| Boiling Point | 191.1 °C at 760 mmHg | N/A |

| Density | 1.362 g/cm³ | N/A |

| Melting Point | Not available | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reduction of a corresponding carboxylic acid or ester derivative. A general synthetic approach is outlined below.

General Synthesis Workflow

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2-Chloro-6-(trifluoromethyl)pyridine

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Paraformaldehyde

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq). The flask is flushed with nitrogen, and anhydrous THF is added. A small amount of 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF is added to initiate the reaction. Once the Grignard formation begins (indicated by a color change and gentle reflux), the remaining 2-chloro-6-(trifluoromethyl)pyridine solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional hour.

-

Reaction with Formaldehyde: In a separate flask, paraformaldehyde (1.5 eq) is suspended in anhydrous THF and cooled to 0 °C. The freshly prepared Grignard reagent is then added slowly to the paraformaldehyde suspension via cannula. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is then acidified with 1 M HCl. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford this compound as a white to off-white solid.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.

| Spectroscopy | Predicted Data |

| ¹H NMR | Signals corresponding to the pyridine ring protons (typically in the range of 7.5-8.5 ppm), a singlet for the methylene protons adjacent to the hydroxyl group (around 4.8 ppm), and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Signals for the pyridine ring carbons (with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling), and a signal for the methylene carbon (around 60-65 ppm). |

| IR (cm⁻¹) | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, C-H stretching bands around 2850-3000 cm⁻¹, C=N and C=C stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region, and strong C-F stretching bands typically observed between 1000 and 1350 cm⁻¹. |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ at approximately 177.04, with characteristic fragmentation patterns including the loss of the hydroxymethyl group. |

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethyl group is a key pharmacophore that can significantly enhance the drug-like properties of a molecule. Its incorporation into the pyridine scaffold in this compound makes this compound a valuable intermediate for the synthesis of a wide range of biologically active molecules.

Role of the Trifluoromethyl Group

Caption: The influence of the trifluoromethyl group on molecular properties.

The strong electron-withdrawing nature of the trifluoromethyl group can increase the metabolic stability of the parent molecule by blocking sites susceptible to oxidative metabolism. Furthermore, its lipophilic character can improve membrane permeability and cellular uptake. The presence of the trifluoromethyl group can also alter the pKa of the pyridine nitrogen, influencing its interaction with biological targets.

Therapeutic Potential

Derivatives of trifluoromethylpyridines have been investigated for a range of therapeutic applications, including as:

-

Anticancer agents: By targeting various kinases and signaling pathways involved in tumor growth and proliferation.

-

Antiviral agents: Exhibiting activity against a variety of viruses.

-

Agrochemicals: Utilized in the development of new pesticides and herbicides.[2]

The hydroxymethyl group of this compound provides a convenient handle for further chemical modifications, allowing for its incorporation into more complex molecular architectures. This versatility makes it a key building block for creating libraries of compounds for high-throughput screening in drug discovery programs. For instance, derivatives of (pyridin-2-yl)methanol have been explored as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain and inflammation.[3]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. Its unique combination of a trifluoromethyl group and a reactive hydroxymethyl moiety on a pyridine scaffold provides a platform for the development of novel compounds with enhanced biological activity and improved pharmacokinetic properties. Further research into the synthesis and application of this compound is likely to yield new discoveries in various scientific fields.

References

- 1. americanelements.com [americanelements.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of (6-(Trifluoromethyl)pyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of (6-(Trifluoromethyl)pyridin-2-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group and a hydroxymethyl substituent on the pyridine ring imparts unique physicochemical properties that are highly valuable for the development of novel therapeutic agents. This document details the expected spectroscopic and crystallographic characteristics of the molecule, provides detailed experimental protocols for its synthesis and characterization, and outlines a general workflow for its structural elucidation.

Physicochemical Properties

This compound, with the chemical formula C₇H₆F₃NO and CAS number 131747-53-0, is a pyridine derivative featuring a trifluoromethyl group at the 6-position and a hydroxymethyl group at the 2-position.[1] The trifluoromethyl group significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, while the hydroxymethyl group provides a handle for further synthetic modifications.

Structural Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The expected chemical shifts for this compound are summarized below.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Pyridine H-4 |

| ~7.5-7.7 | t | 1H | Pyridine H-3 |

| ~7.3-7.5 | d | 1H | Pyridine H-5 |

| ~4.8 | s | 2H | -CH₂OH |

| ~3.5 | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Pyridine C2 |

| ~149 (q) | Pyridine C6 (coupled to F) |

| ~138 | Pyridine C4 |

| ~125 (q) | -CF₃ (coupled to C) |

| ~120 | Pyridine C3 |

| ~118 | Pyridine C5 |

| ~64 | -CH₂OH |

Table 3: Predicted ¹⁹F NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ -68 | -CF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are expected in the following regions.

Table 4: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Bond Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic (Pyridine) |

| 2950-2850 | C-H stretch | Aliphatic (-CH₂-) |

| 1600-1450 | C=C and C=N stretch | Pyridine Ring |

| 1350-1150 | C-F stretch | Trifluoromethyl |

| 1050-1000 | C-O stretch | Primary Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW: 177.12 g/mol ), the electron ionization (EI) mass spectrum is expected to show the following key fragments.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 177 | [M]⁺ (Molecular Ion) |

| 176 | [M-H]⁺ |

| 158 | [M-H₂O]⁺ |

| 146 | [M-CH₂OH]⁺ |

| 108 | [M-CF₃]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridine ring) |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and purification of this compound, as well as for its structural characterization.

Synthesis: Reduction of 6-(Trifluoromethyl)picolinaldehyde

This procedure outlines the reduction of the corresponding aldehyde to the primary alcohol.

Materials:

-

6-(Trifluoromethyl)picolinaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 6-(trifluoromethyl)picolinaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Flash Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexanes and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica-adsorbed product onto the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Structural Characterization Methods

-

NMR Spectroscopy: Prepare a ~5-10 mg sample in ~0.7 mL of deuterated chloroform (CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of a thin film of the purified product on a salt plate (e.g., NaCl) or as a KBr pellet using an FTIR spectrometer.

-

Mass Spectrometry: Analyze the sample using an electron ionization mass spectrometer, typically coupled with a gas chromatography system (GC-MS), to obtain the mass spectrum.

Workflow for Structural Elucidation

The structural confirmation of a novel or synthesized pyridine derivative like this compound follows a logical workflow. This process integrates various analytical techniques to provide a comprehensive structural assignment.

Caption: General workflow for the structural analysis of a pyridine derivative.

This comprehensive guide provides researchers with the necessary foundational knowledge for the structural analysis of this compound. While some of the presented data is predictive, it offers a robust framework for experimental design and data interpretation in the synthesis and characterization of this and related compounds.

References

Spectroscopic Profile of (6-(Trifluoromethyl)pyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (6-(Trifluoromethyl)pyridin-2-yl)methanol (CAS No. 131747-53-0). Due to the limited availability of directly published spectra for this specific compound, this document presents a detailed analysis based on data from structurally analogous compounds. The information herein serves as a robust predictive resource for the characterization of this compound and related heterocyclic compounds in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Weight: 177.12 g/mol [5]

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound. This data is compiled from closely related structural isomers and derivatives, providing a reliable reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~7.8-8.0 | t | H-4 (Pyridine) | The triplet arises from coupling to H-3 and H-5. The electron-withdrawing CF₃ group at position 6 will shift the pyridyl protons downfield. |

| ~7.5-7.7 | d | H-3 or H-5 (Pyridine) | One of the doublets corresponding to the protons ortho and para to the methanol substituent. |

| ~7.4-7.6 | d | H-3 or H-5 (Pyridine) | The other doublet for the remaining pyridyl proton. |

| ~4.8 | s | -CH₂- | A singlet for the methylene protons of the methanol group. The exact chemical shift can be influenced by solvent and concentration. |

| Variable | br s | -OH | The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It may exchange with D₂O. |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~160 | C-2 (Pyridine) | Carbon bearing the methanol group. |

| ~148 (q) | C-6 (Pyridine) | Carbon attached to the CF₃ group, expected to appear as a quartet due to C-F coupling. |

| ~138 | C-4 (Pyridine) | |

| ~125 (q) | -CF₃ | The carbon of the trifluoromethyl group will show a characteristic quartet with a large coupling constant. |

| ~120 | C-3 or C-5 (Pyridine) | |

| ~118 | C-3 or C-5 (Pyridine) | |

| ~64 | -CH₂OH | The carbon of the hydroxymethyl group. |

Note: Predicted NMR data is based on the analysis of similar compounds such as (6-(Trifluoromethyl)pyridin-3-yl)methanol and other substituted pyridines. Actual chemical shifts may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3100 (broad) | O-H stretch | A broad absorption band characteristic of the hydroxyl group, indicating intermolecular hydrogen bonding. |

| 3100-3000 | C-H stretch (sp²) | Aromatic C-H stretching vibrations of the pyridine ring. |

| 2950-2850 | C-H stretch (sp³) | Aliphatic C-H stretching of the methylene group. |

| ~1600, ~1570, ~1470 | C=C, C=N stretch | Characteristic aromatic ring stretching vibrations of the pyridine moiety. |

| 1350-1100 | C-F stretch | Strong, characteristic absorptions for the C-F bonds of the trifluoromethyl group. |

| ~1050 | C-O stretch | Stretching vibration of the primary alcohol C-O bond. |

Note: Predicted IR data is based on characteristic absorption frequencies for the functional groups present and data from analogous compounds like 2-fluoro-6-(trifluoromethyl)pyridine and 2,6-pyridinedimethanol.[6][7]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Ratio | Fragment Ion | Description |

| 177 | [M]⁺ | Molecular ion peak. |

| 176 | [M-H]⁺ | Loss of a hydrogen atom. |

| 158 | [M-H₂O]⁺ | Loss of water from the molecular ion. |

| 148 | [M-CHO]⁺ or [M-H-CO]⁺ | Loss of a formyl radical or consecutive loss of hydrogen and carbon monoxide. |

| 108 | [M-CF₃]⁺ | Loss of the trifluoromethyl group. |

| 78 | [C₅H₄N]⁺ | Pyridyl cation, a common fragment in the mass spectra of pyridine derivatives. |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.

NMR Spectroscopy

NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[8][9] The sample is dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with Tetramethylsilane (TMS) used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8] ¹H NMR spectra are referenced to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).[9] ¹³C NMR spectra are referenced to the solvent carbon signal (e.g., 77.16 ppm for CDCl₃).[9]

IR Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film on a KBr pellet. Data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. Electron Ionization (EI) is a common method for generating ions. High-Resolution Mass Spectrometry (HRMS) can be employed for the precise determination of the molecular formula.[8][10]

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Molecular Structure and Key MS Fragments

References

- 1. doronscientific.com [doronscientific.com]

- 2. americanelements.com [americanelements.com]

- 3. esdmedikal.com [esdmedikal.com]

- 4. [6-(Trifluoromethyl)pyridin-2-yl]methanol | [frontierspecialtychemicals.com]

- 5. 131747-53-0 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-Pyridinedimethanol [webbook.nist.gov]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

A Comprehensive Technical Guide on the Solubility of (6-(Trifluoromethyl)pyridin-2-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-(Trifluoromethyl)pyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, including a qualitative assessment based on structurally related compounds and detailed experimental protocols for quantitative solubility determination. This document is intended to be a valuable resource for researchers working with this compound, enabling them to design and execute experiments with greater efficiency and precision.

Introduction

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₆F₃NO |

| Molecular Weight | 177.12 g/mol [1] |

| Boiling Point | 191.1 °C at 760 mmHg[1] |

| Density | 1.362 g/cm³[1] |

| Flash Point | 69.4 °C[1] |

Qualitative Solubility Profile

Based on the solubility of structurally similar compounds, a qualitative prediction of the solubility of this compound can be made. 2-Pyridinemethanol is reported to be highly soluble in common organic solvents such as ethanol, ether, and acetone.[2] Conversely, 2-Fluoro-6-(trifluoromethyl)pyridine, which shares the trifluoromethyl group, exhibits good solubility in organic solvents but low solubility in water.[3][4] The presence of the polar hydroxymethyl group in this compound suggests it will be soluble in polar organic solvents, while the trifluoromethyl group and the pyridine ring contribute to its solubility in a range of less polar organic media.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in peer-reviewed literature. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording experimentally determined solubility values.

Table 2: Experimentally Determined Solubility of this compound

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Alcohols | Methanol | |||

| Ethanol | ||||

| Isopropanol | ||||

| Ketones | Acetone | |||

| Methyl Ethyl Ketone | ||||

| Esters | Ethyl Acetate | |||

| Ethers | Diethyl Ether | |||

| Tetrahydrofuran (THF) | ||||

| Hydrocarbons | Hexane | |||

| Toluene | ||||

| Chlorinated | Dichloromethane | |||

| Chloroform | ||||

| Amides | N,N-Dimethylformamide (DMF) |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following are detailed methodologies for key experiments.

Shake-Flask Method (Thermodynamic Solubility)

This is a widely accepted method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium concentration of this compound in a given organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a vial.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a shaking incubator set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it using a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of the solvent.

-

Analyze the concentration of the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility by correcting for the dilution factor.

Gravimetric Method

This method is a simpler, though potentially less precise, alternative to the shake-flask method.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent.

Materials:

-

This compound (high purity)

-

Organic solvent of interest

-

Beakers or flasks

-

Stirring plate and stir bar

-

Analytical balance

-

Oven

Procedure:

-

Prepare a saturated solution as described in the shake-flask method (steps 1-6).

-

Carefully decant a known volume of the clear supernatant into a pre-weighed beaker.

-

Evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Gentle heating may be applied if the compound is thermally stable.

-

Once the solvent is completely evaporated, place the beaker in an oven at a temperature below the compound's melting point to remove any residual solvent.

-

Allow the beaker to cool to room temperature in a desiccator.

-

Weigh the beaker containing the dried solute.

-

The mass of the dissolved solute is the final weight minus the initial weight of the beaker.

-

Calculate the solubility in terms of g/100 mL or other desired units.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

References

A Comprehensive Technical Guide to Trifluoromethylpyridine Derivatives in Modern Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyridine (TFMP) derivatives have emerged as a cornerstone in medicinal chemistry and agrochemical development, owing to the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group. This electron-withdrawing moiety significantly enhances the lipophilicity, metabolic stability, and binding affinity of the parent pyridine scaffold, leading to compounds with improved potency and pharmacokinetic profiles.[1] This technical guide provides an in-depth review of the synthesis, biological activities, and therapeutic applications of trifluoromethylpyridine derivatives, with a focus on their role as kinase inhibitors in oncology and as antimicrobial agents. Detailed experimental protocols and visual representations of key signaling pathways are included to support researchers in this dynamic field.

Synthesis of Trifluoromethylpyridine Derivatives

The synthesis of trifluoromethylpyridine derivatives is primarily achieved through two main strategies: the direct introduction of a trifluoromethyl group onto a pre-formed pyridine ring, or the construction of the pyridine ring from a trifluoromethyl-containing building block.[2]

Synthesis of Key Intermediate: 2,3-Dichloro-5-(trifluoromethyl)pyridine

A widely used intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine, is crucial for the synthesis of numerous agrochemicals and pharmaceuticals.[2] A common synthetic route involves the chlorination and subsequent fluorination of a picoline precursor.

Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine from 2-chloro-5-(chloromethyl)pyridine

This protocol describes a multi-step synthesis starting from 2-chloro-5-(chloromethyl)pyridine.

Step 1: Chlorination to 2-chloro-5-(trichloromethyl)pyridine

-

Add the raw material, 2-chloro-5-(chloromethyl)pyridine, to a reaction vessel equipped with a stirrer and a heating jacket.

-

Begin stirring and heat the vessel with steam.

-

Introduce chlorine gas into the reaction vessel. The reaction is monitored until the conversion to 2-chloro-5-(trichloromethyl)pyridine is complete.

Step 2: On-ring Chlorination to 2,3-dichloro-5-(trichloromethyl)pyridine

-

Transfer the 2-chloro-5-(trichloromethyl)pyridine to a separate on-ring chlorination vessel.

-

Add antimony trichloride as a catalyst.

-

Carry out the on-ring chlorination reaction.

Step 3: Fluorination to 2,3-dichloro-5-(trifluoromethyl)pyridine

-

Transfer the resulting 2,3-dichloro-5-(trichloromethyl)pyridine to a fluorination vessel.

-

Add hydrogen fluoride to the vessel to initiate the fluorination reaction.

Step 4: Purification

-

The crude fluorinated product is subjected to washing.

-

This is followed by steam distillation.

-

The pH of the resulting material is adjusted.

-

Finally, the product is distilled in a rectifying tower to yield pure 2,3-dichloro-5-(trifluoromethyl)pyridine.

Applications in Drug Development

The enhanced properties of trifluoromethylpyridine derivatives have led to their investigation in a wide array of therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity: Kinase Inhibition

Trifluoromethylpyridine derivatives have shown significant promise as inhibitors of various protein kinases that are often dysregulated in cancer. Key targets include FLT3, CHK1, and the PI3K/Akt/mTOR pathway.

Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[3] Checkpoint kinase 1 (CHK1) is a crucial component of the DNA damage response pathway and a target for cancer therapy. Dual inhibitors of FLT3 and CHK1 have been developed to target both pathways.

Quantitative Data: Kinase Inhibitory and Antiproliferative Activity of Trifluoromethyl-aminopyrimidine Derivatives

| Compound | FLT3-WT IC50 (nM) | FLT3-D835Y IC50 (nM) | CHK1 IC50 (nM) | c-Kit IC50 (nM) | MV4-11 (cellular) IC50 (nM) | hERG Inhibition (%) @ 10 µM |

| 22 | - | - | - | - | 2.88 ± 0.51 | 48 |

| 29 | - | - | - | - | 3.98 ± 0.62 | 55 |

| 30 | 25.00 ± 4.33 | 1.80 ± 0.29 | 1.10 ± 0.18 | 828.60 ± 76.43 | 3.16 ± 0.55 | 36 |

| 31 | - | - | - | - | 3.45 ± 0.49 | - |

| 32 | - | - | - | - | 3.89 ± 0.73 | 23 |

Data extracted from a study on 5-trifluoromethyl-2-aminopyrimidine derivatives.[4]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many human cancers.[5] Trifluoromethylpyridine derivatives have been successfully incorporated into potent pan-PI3K and dual PI3K/mTOR inhibitors.

Quantitative Data: Kinase Inhibitory and Cellular Activity of a Trifluoromethylpyridine-based PI3K/mTOR Inhibitor (PQR309)

| Kinase Target | Ki (nM) |

| PI3Kα | 17 |

| PI3Kβ | 53 |

| PI3Kδ | 61 |

| PI3Kγ | 59 |

| mTOR | 62 |

| Cell Line | Cellular IC50 (nM) (p-Akt S473) |

| A2058 (melanoma) | 148 |

| SKOV3 (ovarian) | 163 |

Data for compound PQR309 (bimiralisib), a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine.[6]

Pharmacokinetic Parameters of PQR309

| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC0-inf (ng·h/mL) | F (%) |

| Mouse | IV | 5 | 1.8 | 1500 | 2500 | - |

| PO | 20 | 2.1 | 1800 | 7500 | 75 | |

| Rat | IV | 5 | 3.5 | 1200 | 3500 | - |

| PO | 20 | 4.0 | 2500 | 18000 | 128 | |

| Dog | IV | 2 | 5.0 | 800 | 3000 | - |

| PO | 5 | 6.0 | 500 | 4000 | 67 |

Data extracted from a study on PQR309.[6]

Antimicrobial Activity

The unique properties of trifluoromethylpyridine derivatives also lend themselves to the development of novel antimicrobial agents. The trifluoromethyl group can enhance membrane penetration, potentially leading to increased efficacy against challenging bacterial strains.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MIC) of Trifluoromethylpyridine Derivatives

| Compound | S. aureus (ATCC 29213) | S. aureus (MRSA) | B. infantis | E. coli | S. maltophilia |

| 4 | 1.3 | 1.3 | 2.1 | 3.2 | 3.5 |

| 5 | 1.5 | 1.4 | 2.3 | 3.4 | 3.6 |

| 6 | 1.9 | 1.8 | 2.5 | 4.1 | 4.3 |

| 7 | 2.1 | 2.0 | 2.9 | 4.7 | 4.9 |

| 8a | 1.8 | 1.9 | 2.6 | 5.1 | 5.3 |

| 8b | 2.0 | 2.1 | 2.8 | 5.3 | 5.5 |

| Amoxicillin | 1.0 | 1.0 | 1.5 | 2.0 | 2.0 |

MIC values are in µg/mL. Data from a study on 4-trifluoromethylpyridine nucleosides and their analogues.[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylpyridine derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Luminometer

Procedure:

-

Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

-

Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

-

Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes.

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Sterile 96-well microtiter plates

-

Test compound

-

Bacterial culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Inoculum suspension standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Prepare Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test organism in a suitable broth medium, adjusting the turbidity to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plates and incubate at 35 ± 2 °C for 16-20 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism, as detected by the naked eye.

In Vivo Efficacy in a Subcutaneous Xenograft Mouse Model

This protocol outlines the establishment of a tumor xenograft model to evaluate the in vivo efficacy of a test compound.

Materials:

-

Cancer cell line of interest

-

Immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old

-

Complete cell culture medium, PBS, trypsin-EDTA

-

Matrigel (optional, can improve tumor take rate)

-

1-cc syringes with 27- or 30-gauge needles

-

Digital calipers

-

Test compound and vehicle control

Procedure:

-

Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in PBS or serum-free medium at the desired concentration (e.g., 3.0 x 10^6 cells per injection). Cell viability should be confirmed using trypan blue staining. For some cell lines, resuspending the cells in a 1:1 mixture with Matrigel on ice can improve tumor formation.

-

Animal Acclimatization: Allow mice to acclimatize for 3-5 days after arrival.

-

Tumor Cell Inoculation: Anesthetize the mouse. Clean the inoculation site (typically the lower flank) with ethanol. Inject the cell suspension (e.g., 100-200 µL) subcutaneously.

-

Tumor Growth Monitoring: Monitor the mice daily. Once tumors are palpable, measure their dimensions every 2-3 days using digital calipers. Tumor volume is calculated using the formula: Volume = (width)^2 x length / 2.

-

Treatment Initiation: When tumors reach a predetermined average volume (e.g., 50–100 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the test compound and vehicle control according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Endpoint: At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways targeted by trifluoromethylpyridine derivatives is crucial for rational drug design and development.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key cascade that regulates cell growth, survival, and metabolism. Its hyperactivation is a hallmark of many cancers, making it a prime therapeutic target. Trifluoromethylpyridine-based inhibitors can block this pathway at the level of PI3K, preventing the phosphorylation of PIP2 to PIP3 and the subsequent activation of Akt and mTOR.

The FLT3 Signaling Pathway in AML

In acute myeloid leukemia (AML), internal tandem duplication (ITD) mutations in the FLT3 receptor lead to its constitutive, ligand-independent activation. This results in the continuous stimulation of downstream pro-survival and proliferative pathways, including STAT5, RAS/MAPK, and PI3K/Akt. Trifluoromethylpyridine-based FLT3 inhibitors bind to the ATP-binding pocket of the kinase domain, blocking its autophosphorylation and the subsequent activation of these downstream pathways.[8][9]

Experimental Workflow for In Vivo Xenograft Studies

The following diagram illustrates a typical workflow for evaluating the efficacy of a trifluoromethylpyridine-based kinase inhibitor in a subcutaneous tumor xenograft model.

Conclusion

Trifluoromethylpyridine derivatives represent a highly valuable and versatile class of compounds in drug discovery. Their unique ability to enhance key pharmacological properties has led to their successful application in the development of potent kinase inhibitors for cancer therapy and novel antimicrobial agents. The synthetic routes are well-established, and a robust set of in vitro and in vivo assays are available to characterize their biological activity. As our understanding of the molecular drivers of disease continues to grow, the strategic application of the trifluoromethylpyridine scaffold will undoubtedly continue to yield innovative and effective therapeutics.

References

- 1. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subcutaneous Xenograft Tumor Model [bio-protocol.org]

- 4. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LLC cells tumor xenograft model [protocols.io]

- 6. benchchem.com [benchchem.com]

- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 8. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. yeasenbio.com [yeasenbio.com]

The Biological Impact of Trifluoromethylation in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into bioactive molecules is a cornerstone of modern medicinal chemistry. This powerful substituent can dramatically alter a compound's physicochemical properties, leading to significant improvements in biological activity, metabolic stability, and pharmacokinetic profiles. This in-depth technical guide explores the multifaceted role of the trifluoromethyl group in drug design, providing quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to inform and guide research and development efforts.

The Physicochemical Impact of the Trifluoromethyl Group

The unique properties of the trifluoromethyl group stem from the high electronegativity of the fluorine atoms. This imparts a strong electron-withdrawing nature and a high degree of lipophilicity, which can profoundly influence a molecule's behavior in a biological system.[1][2]

Key Physicochemical Effects:

-

Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, which can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier. This improved membrane permeability can lead to better absorption and distribution within the body.[2][3]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. This inherent stability makes the trifluoromethyl group highly resistant to metabolic degradation by enzymes such as the cytochrome P450 (CYP) superfamily.[2][3] By strategically placing a CF3 group at a known metabolic hotspot on a drug candidate, chemists can block oxidative metabolism, leading to a longer drug half-life and improved bioavailability.[4]

-

Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of nearby acidic or basic functional groups. This alteration of a molecule's ionization state can influence its binding affinity to target proteins and its solubility.[5]

-

Conformational Effects: The steric bulk of the trifluoromethyl group can influence the conformation of a molecule, locking it into a bioactive conformation that enhances its interaction with a biological target.[5]

Impact on Biological Activity: Quantitative Insights

The introduction of a trifluoromethyl group frequently leads to a substantial increase in the biological potency of a drug candidate. The following tables summarize quantitative data from various studies, highlighting the impact of trifluoromethylation on the activity of several classes of compounds.

| Compound | Target/Assay | IC50 (CF3-analog) | IC50 (Non-CF3 analog) | Fold Improvement | Reference |

| Isoxazole Derivative | MCF-7 cancer cells | 2.63 µM | 19.72 µM | ~8x | [6] |

| Celecoxib Analog (TFM-C) | COX-2 Inhibition | 205-fold lower activity | - | - | [7] |

| Selinexor | Myeloid leukemia cell lines | < 0.5 mM | Not specified | - | [8] |

Table 1: Comparative Anticancer Activity of Trifluoromethyl-Containing Compounds and their Non-Fluorinated Analogs.

| Drug | Key Pharmacokinetic Parameter | Value (CF3-containing drug) | Value (Non-CF3 analog, where available) | Reference |

| Flibanserin | Bioavailability | 33% | Not available | [9] |

| Flibanserin | Protein Binding | ~98% | Not available | [9] |

| Flibanserin | Elimination Half-life | ~11 hours | Not available | [9] |

| Tipranavir | In vitro IC90 against clinical HIV isolates | 0.1 µM | Not applicable | [10] |

Table 2: Pharmacokinetic and Potency Data for Select Trifluoromethyl-Containing Drugs.

Key Signaling Pathways Influenced by Trifluoromethyl-Containing Compounds

The enhanced binding affinity and altered electronic properties of trifluoromethylated compounds enable them to modulate a variety of signaling pathways implicated in disease.

WDR5 Inhibition Pathway

Derivatives of 6-(trifluoromethyl)isoquinolin-1(2H)-one have been identified as potent inhibitors of the WD repeat-containing protein 5 (WDR5).[11] WDR5 is a critical component of the MLL (Mixed Lineage Leukemia) histone methyltransferase complex, which plays a central role in regulating gene expression.[11] By binding to the "WIN" site on WDR5, these inhibitors disrupt the interaction between WDR5 and MLL, leading to a reduction in the expression of oncogenic target genes.[11][12]

Serotonin Reuptake Inhibition Pathway

Fluoxetine, a well-known antidepressant, contains a trifluoromethyl group that is crucial for its activity as a selective serotonin reuptake inhibitor (SSRI).[8] SSRIs block the serotonin transporter (SERT) in the presynaptic neuron, preventing the reabsorption of serotonin from the synaptic cleft.[13] This leads to an increased concentration of serotonin in the synapse, enhancing its effects on postsynaptic receptors.[13]

Estrogen Receptor Downregulation Pathway

Fulvestrant is a selective estrogen receptor (ER) downregulator used in the treatment of hormone receptor-positive breast cancer.[8] It binds to the estrogen receptor, inducing a conformational change that leads to the degradation of the receptor.[14] This prevents estrogen from binding and activating the receptor, thereby inhibiting the transcription of estrogen-responsive genes that promote tumor growth.[14]

References

- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. Fulvestrant regulates epidermal growth factor (EGF) family ligands to activate EGF receptor (EGFR) signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]

- 4. Fulvestrant treatment alters MDM2 protein turnover and sensitivity of human breast carcinoma cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tipranavir: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

The Transformative Power of Fluorine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine in optimizing the pharmacological profiles of therapeutic agents. By leveraging its unique electronic properties, small size, and the high strength of the carbon-fluorine bond, medicinal chemists can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and acidity (pKa). This guide will delve into the core principles behind these effects, supported by quantitative data from case studies of successful fluorinated drugs. Detailed experimental protocols for key assays are provided to enable researchers to practically apply these concepts. Furthermore, this guide utilizes visualizations to illustrate key concepts, experimental workflows, and signaling pathways, offering a comprehensive resource for professionals in drug discovery and development.

Introduction: The Rise of Fluorine in Drug Design

Fluorine, the most electronegative element, imparts unique properties to organic molecules that are highly advantageous for drug design.[1][2][3] Its introduction can lead to significant improvements in a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potency and selectivity.[4][5][6] Approximately 20-25% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to its profound impact on the pharmaceutical industry.[7] This guide will explore the fundamental principles that make fluorine a "magic bullet" in the medicinal chemist's arsenal.

Key Physicochemical Effects of Fluorination

The introduction of fluorine into a molecule can induce a cascade of changes in its physicochemical properties. Understanding these effects is crucial for the rational design of fluorinated drug candidates.

Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[3][8][9] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) oxidases.[4] By replacing a metabolically labile hydrogen atom with fluorine, chemists can block sites of oxidation, thereby increasing the drug's half-life and bioavailability.[9]

Case Study: Ezetimibe

Binding Affinity

Fluorine can significantly enhance the binding affinity of a ligand to its target protein through various non-covalent interactions.[4][10] These include:

-

Favorable Electrostatic Interactions: The polarized C-F bond can engage in dipole-dipole, and ion-dipole interactions with polar residues in the protein's binding pocket.

-

Hydrogen Bonding: While a weak hydrogen bond acceptor, fluorine can participate in hydrogen bonds, particularly with activated donors.

-

Hydrophobic Interactions: Fluorine can enhance hydrophobic interactions, contributing to overall binding energy.

-

Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule, pre-organizing it for a more favorable binding pose.

Case Study: Sitagliptin

Sitagliptin is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[1][17] The trifluoromethyl group on the triazolopiperazine ring of sitagliptin is crucial for its high binding affinity.[18] It is believed to engage in favorable interactions within a hydrophobic pocket of the DPP-4 enzyme. The IC50 for sitagliptin's inhibition of DPP-4 is approximately 19 nM.[18] Although a direct IC50 comparison with a non-fluorinated analog from the same study is not available, the high potency of sitagliptin is widely attributed to the presence of the trifluoromethyl group.[19][20][21][22]

Lipophilicity

The effect of fluorine on lipophilicity (logP) is complex and context-dependent.[3] While the replacement of a hydrogen atom with a fluorine atom on an aromatic ring generally increases lipophilicity, the effect on aliphatic systems can be variable and may even lead to a decrease in lipophilicity.[7] The introduction of fluoroalkyl groups, such as a trifluoromethyl (CF3) group, often leads to a significant increase in lipophilicity.[23] Modulating lipophilicity is critical for optimizing a drug's solubility, permeability, and overall ADME profile.

Acidity (pKa)

As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby acidic protons or basic nitrogens.[4] This modulation of pKa can have profound effects on a drug's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and binding to its target.

Data Presentation: Quantitative Impact of Fluorination

| Drug | Target | Parameter | Value | Citation(s) |

| Sitagliptin | DPP-4 | IC50 | 19 nM | [18] |

Table 1: Binding Affinity of Sitagliptin

| Drug | Parameter | Value | Citation(s) |

| Ezetimibe | Half-life | ~22 hours | [13][15] |

Table 2: Pharmacokinetic Parameter of Ezetimibe

| Drug | Parameter | Value | Citation(s) |

| Gefitinib | Plasma Trough Level (Day 8) | 1064 ng/ml | [24] |

| Oral Bioavailability | 59% in cancer patients | [25] |

Table 3: Pharmacokinetic Parameters of Gefitinib

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay is used to assess the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Liver microsomes (human or other species)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile or methanol (for quenching the reaction)

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation:

-

Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

-

Prepare the microsomal incubation mixture by diluting the liver microsomes in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

-

-

Incubation:

-

In a 96-well plate, pre-warm the microsomal incubation mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system to the wells containing the microsomal mixture and the test compound. For control wells (minus NADPH), add buffer instead of the regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (microsomal protein concentration) .

-

Determination of IC50 for Kinase Inhibitors

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

-

Kinase enzyme

-

Kinase substrate (peptide or protein)

-

Test inhibitor stock solution (e.g., 10 mM in DMSO)

-

ATP solution

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, etc.)

-

White or black 96- or 384-well plates (depending on the detection method)

-

Plate reader

Procedure:

-

Preparation:

-

Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

-

Prepare a solution of the kinase and substrate in the assay buffer.

-

-

Assay:

-

Add the kinase/substrate solution to the wells of the assay plate.

-

Add the serially diluted inhibitor solutions to the wells. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

-

-

Detection:

-

Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

-

Data Analysis:

-

Normalize the data using the high and low controls.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Determination of Lipophilicity (logP) by 19F NMR

This method leverages the sensitivity of 19F NMR to determine the partition coefficient of a fluorinated compound between n-octanol and water.

Materials:

-

Fluorinated test compound

-

Fluorinated reference compound with a known logP value

-

n-Octanol (HPLC grade)

-

Water (HPLC grade)

-

NMR tubes

-

NMR spectrometer with a fluorine probe

Procedure:

-

Partitioning:

-

Accurately weigh the test compound and the reference compound into a vial.

-

Add equal volumes of n-octanol and water to the vial.

-

Shake the vial vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

-

Sample Preparation for NMR:

-

Carefully withdraw an aliquot from the n-octanol (upper) phase and transfer it to an NMR tube.

-

Carefully withdraw an aliquot from the aqueous (lower) phase and transfer it to a separate NMR tube.

-

-

19F NMR Analysis:

-

Acquire a 19F NMR spectrum for each sample (n-octanol and aqueous phases).

-

Integrate the signals corresponding to the test compound and the reference compound in both spectra.

-

-

Data Analysis:

-

Calculate the ratio of the integrals of the test compound to the reference compound in the n-octanol phase (Ratio_oct).

-

Calculate the ratio of the integrals of the test compound to the reference compound in the aqueous phase (Ratio_aq).

-

Calculate the logP of the test compound using the following equation: logP_test = logP_ref + log(Ratio_oct / Ratio_aq)

-

Determination of pKa by 19F NMR

The chemical shift of a fluorine atom is sensitive to the ionization state of a nearby functional group, allowing for the determination of pKa by titrating a solution of the fluorinated compound and monitoring the change in the 19F NMR chemical shift.

Materials:

-

Fluorinated compound

-

A series of buffers with known pH values spanning the expected pKa

-

NMR tubes

-

NMR spectrometer with a fluorine probe

Procedure:

-

Sample Preparation:

-

Prepare a series of samples of the fluorinated compound, each dissolved in a different buffer of known pH.

-

-

19F NMR Analysis:

-

Acquire a 19F NMR spectrum for each sample.

-

Determine the chemical shift (δ) of the fluorine signal in each spectrum.

-

-

Data Analysis:

-

Plot the chemical shift (δ) versus the pH of the buffer.

-

Fit the data to the Henderson-Hasselbalch equation (or a sigmoidal curve) to determine the pKa. The pKa is the pH at which the chemical shift is halfway between the chemical shift of the fully protonated species (δ_H-A) and the fully deprotonated species (δ_A-).

-

Visualizations

Logical Relationships

Caption: The multifaceted impact of fluorination on drug properties.

Experimental Workflow

Caption: Workflow for an in vitro microsomal stability assay.

Signaling Pathway

Caption: Mechanism of action of sitagliptin in the GLP-1 signaling pathway.

Conclusion

Fluorine has firmly established its role as a cornerstone of modern medicinal chemistry. Its strategic application allows for the fine-tuning of a wide array of molecular properties, leading to the development of safer and more effective drugs. A thorough understanding of the principles outlined in this guide, coupled with the practical application of the provided experimental protocols, will empower researchers to harness the full potential of fluorine in their drug discovery endeavors. As synthetic methodologies for fluorination continue to advance, the prevalence and importance of fluorinated pharmaceuticals are poised to grow even further, promising a new generation of innovative therapies.

References

- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [ouci.dntb.gov.ua]

- 7. benchchem.com [benchchem.com]

- 8. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies of the Formation and Stability of Ezetimibe-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ezetimibe - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. Dpp – 4 inhibitors | PPT [slideshare.net]

- 18. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Quantitative structure-activity relationship analysis of 4-trifluoromethylimidazole derivatives with the concept of absolute hardness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pharmacokinetics of gefitinib predicts antitumor activity for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanol from 2-chloro-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (6-(trifluoromethyl)pyridin-2-yl)methanol, a valuable building block in medicinal chemistry and drug discovery, from the readily available starting material, 2-chloro-6-(trifluoromethyl)pyridine. The proposed synthetic route utilizes a palladium-catalyzed Negishi cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This application note includes a detailed experimental protocol, a summary of expected quantitative data, and visualizations of the reaction pathway and experimental workflow to aid in the successful execution of this synthesis.

Introduction

The incorporation of a trifluoromethyl group into heterocyclic scaffolds is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The target molecule, this compound, possesses both the desirable trifluoromethyl group and a versatile hydroxymethyl handle, making it a key intermediate for the synthesis of a wide range of more complex, biologically active molecules. The conversion of 2-chloro-6-(trifluoromethyl)pyridine to the corresponding methanol derivative can be efficiently achieved through a Negishi cross-coupling reaction. This method offers high functional group tolerance and generally proceeds under mild conditions, making it an attractive approach for late-stage functionalization in a drug discovery setting.

Proposed Synthetic Pathway: Negishi Cross-Coupling

The synthesis of this compound from 2-chloro-6-(trifluoromethyl)pyridine is proposed to proceed via a two-step sequence involving the preparation of a protected hydroxymethylzinc reagent followed by a palladium-catalyzed Negishi cross-coupling reaction and subsequent deprotection. A benzyl protecting group is suggested for the hydroxyl functionality due to its stability under the reaction conditions and its facile removal by hydrogenolysis.

Overall Reaction Scheme:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Materials and Reagents:

| Reagent | Supplier | Purity |

| 2-Chloro-6-(trifluoromethyl)pyridine | Commercial Source | ≥98% |

| Benzyloxymethyl chloride | Commercial Source | ≥97% |

| Zinc dust (<10 µm) | Commercial Source | ≥98% |

| 1,2-Dibromoethane | Commercial Source | ≥99% |

| Chlorotrimethylsilane | Commercial Source | ≥99% |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂) | Commercial Source | |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | Commercial Source | |

| Tetrahydrofuran (THF), anhydrous | Commercial Source | ≥99.9% |

| Palladium on carbon (10 wt. %) | Commercial Source | |

| Hydrogen gas | In-house supply | |

| Methanol (MeOH) | Commercial Source | ACS Grade |

| Diethyl ether | Commercial Source | ACS Grade |

| Saturated aqueous ammonium chloride | Prepared in-house | |

| Saturated aqueous sodium bicarbonate | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous magnesium sulfate | Commercial Source |

Protocol 1: Preparation of (Benzyloxymethyl)zinc chloride

-

To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and an argon inlet, add zinc dust (1.2 equivalents).

-

Activate the zinc dust by stirring with 1,2-dibromoethane (0.1 equivalents) in anhydrous THF for 30 minutes at room temperature, followed by the addition of chlorotrimethylsilane (0.05 equivalents) and stirring for another 15 minutes.

-

To the activated zinc suspension, add a solution of benzyloxymethyl chloride (1.0 equivalent) in anhydrous THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The formation of the organozinc reagent can be monitored by GC-MS analysis of quenched aliquots.

-

The resulting greyish suspension of (benzyloxymethyl)zinc chloride is used directly in the next step.

Protocol 2: Negishi Cross-Coupling Reaction

-

In a separate flame-dried Schlenk flask under an argon atmosphere, dissolve 2-chloro-6-(trifluoromethyl)pyridine (1.0 equivalent), Pd(dba)₂ (0.02 equivalents), and SPhos (0.04 equivalents) in anhydrous THF.

-

To this solution, add the freshly prepared (benzyloxymethyl)zinc chloride solution (1.5 equivalents) via cannula.

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (6-(trifluoromethyl)pyridin-2-yl)(benzyloxy)methane.

Protocol 3: Deprotection

-